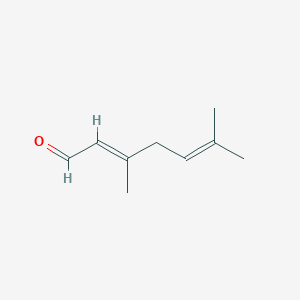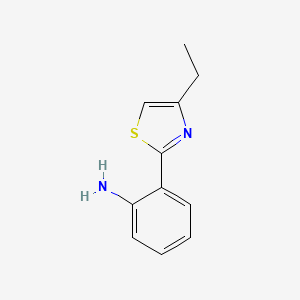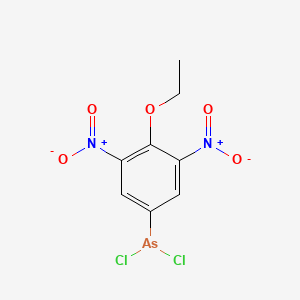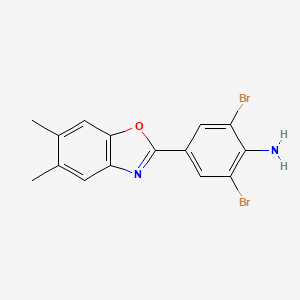![molecular formula C13H12OS B13792238 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one is a compound of significant interest in organic chemistry due to its unique bicyclic structure and potential applications in various fields. This compound features a bicyclo[3.2.0]hept-2-en-6-one core with a phenylsulfanyl group attached, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one typically involves the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one. This reaction converts ketones to esters or lactones using oxidative cleavage of the C–C bond adjacent to the carbonyl group . The reaction is often catalyzed by flavoprotein monooxygenases, which provide high enantioselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one primarily involves its interaction with enzymes, particularly flavoprotein monooxygenases. These enzymes catalyze the Baeyer-Villiger oxidation by transferring an oxygen atom to the carbonyl group, resulting in the formation of esters or lactones . The phenylsulfanyl group can also participate in redox reactions, further influencing the compound’s reactivity.
Comparación Con Compuestos Similares
Bicyclo[3.2.0]hept-2-en-6-one: The parent compound without the phenylsulfanyl group.
Rac-camphor: Another bicyclic ketone used in similar oxidation reactions.
Rac-norcamphor: A structurally related compound used in Baeyer-Villiger oxidations.
Uniqueness: 7-Phenylsulfanylbicyclo[320]hept-2-en-6-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C13H12OS |
|---|---|
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
7-phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one |
InChI |
InChI=1S/C13H12OS/c14-12-10-7-4-8-11(10)13(12)15-9-5-2-1-3-6-9/h1-6,8,10-11,13H,7H2 |
Clave InChI |
CRPULFVUVYYWLO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C(=O)C2SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





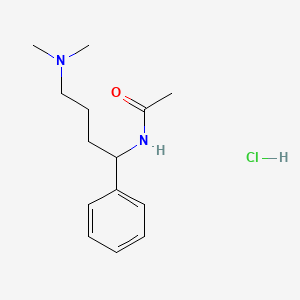
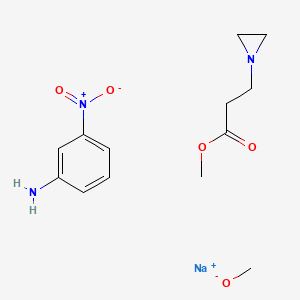
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
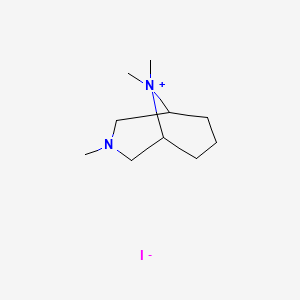
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

